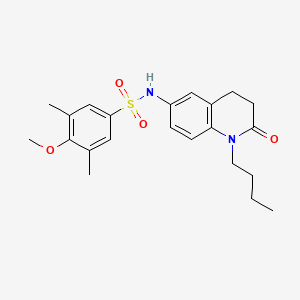

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold fused with a substituted benzenesulfonamide group. The 1-butyl-2-oxo-tetrahydroquinoline moiety may confer conformational rigidity, while the 4-methoxy-3,5-dimethylbenzenesulfonamide group enhances solubility and binding specificity. Structural elucidation of such compounds often employs crystallographic techniques, where programs like SHELXL are critical for refining small-molecule structures .

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-5-6-11-24-20-9-8-18(14-17(20)7-10-21(24)25)23-29(26,27)19-12-15(2)22(28-4)16(3)13-19/h8-9,12-14,23H,5-7,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWGZLDXZWYKHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a benzenesulfonamide group. Its molecular formula is , with a molecular weight of approximately 382.5 g/mol. The structure includes functional groups that are known to influence biological activity, such as the sulfonamide group which is often associated with antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key reagents include butyl bromide and dimethylbenzenesulfonyl chloride. The synthesis can be optimized using techniques such as continuous flow reactors to enhance yield and purity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antiviral Activity : Preliminary studies suggest potential antiviral properties against various strains of human coronaviruses. For instance, related tetrahydroisoquinoline derivatives have shown promising results in inhibiting viral replication in vitro .

- Antitumor Properties : Compounds with similar chemical structures have been reported to possess antitumor activity by inducing apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation .

- Antimicrobial Effects : The sulfonamide group is well-known for its antibacterial properties. Studies have indicated that sulfonamides can effectively inhibit bacterial growth by targeting folate synthesis pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways or DNA replication processes in cancer cells.

- Receptor Modulation : It can bind to receptors that regulate various cellular functions, potentially altering signaling pathways that lead to therapeutic effects.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| THIQ Derivative A | Antiviral (HCoV) | 47 ± 2 | |

| THIQ Derivative B | Antitumor | Varies | |

| Sulfonamide C | Antibacterial | <10 |

Case Study: Antiviral Activity Against Coronaviruses

In a comparative study involving tetrahydroisoquinoline derivatives against human coronaviruses (229E and OC-43), several compounds were tested for cytotoxicity and antiviral efficacy. The findings indicated that certain derivatives exhibited low cytotoxicity while maintaining significant antiviral activity.

Table 2: Cytotoxicity and Antiviral Activity Data

| Compound Code | Cytotoxicity (MRC-5) | Antiviral Activity (229E) | SI |

|---|---|---|---|

| 4a | 670 ± 29 | 320 | - |

| 4c | 274 ± 12 | 100 | 35.8 |

| Avir-7 | 280 ± 12 | 150 | - |

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison requires evaluating structural, physicochemical, and biological properties. Below is a generalized framework for such comparisons, informed by sulfonamide and tetrahydroquinoline chemistry:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Effects : The 4-methoxy and 3,5-dimethyl groups on the benzene ring likely enhance lipophilic interactions compared to simpler sulfonamides. This could increase membrane permeability but reduce aqueous solubility.

Crystallographic Refinement : The use of SHELXL for small-molecule refinement ensures high precision in bond-length and angle determination, critical for structure-activity relationship (SAR) studies .

Preparation Methods

Cyclization of N-Butyl Aniline Precursors

The tetrahydroquinolinone scaffold is synthesized via acid-catalyzed cyclization of N-butyl-3-(3-oxobutyl)aniline. Heating the precursor in polyphosphoric acid at 120°C for 8 hours induces intramolecular cyclization, yielding 1-butyl-2-oxo-1,2,3,4-tetrahydroquinoline as a pale-yellow solid (62% yield). Nitration at position 6 is achieved using nitric acid in sulfuric acid at 0°C, producing 1-butyl-6-nitro-2-oxo-1,2,3,4-tetrahydroquinoline (58% yield). Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, affording 1-butyl-6-amino-2-oxo-1,2,3,4-tetrahydroquinoline (89% yield).

Table 1: Key Intermediates in Core Synthesis

| Compound | Yield (%) | Characterization (¹H NMR, δ ppm) |

|---|---|---|

| 1-butyl-2-oxo-THQ | 62 | 1.45 (t, 2H, CH₂), 2.72 (m, 2H, CH₂CO) |

| 1-butyl-6-nitro-2-oxo-THQ | 58 | 8.12 (d, 1H, Ar-H), 2.80 (m, 2H, CH₂CO) |

| 1-butyl-6-amino-2-oxo-THQ | 89 | 6.55 (s, 1H, Ar-H), 4.90 (s, 2H, NH₂) |

Sulfonamide Moiety Preparation

Synthesis of 4-Methoxy-3,5-Dimethylbenzenesulfonyl Chloride

4-Methoxy-3,5-dimethylbenzene undergoes sulfonation at 0°C using chlorosulfonic acid (2 equiv.), followed by treatment with phosphorus pentachloride (PCl₅) in dichloromethane to yield the sulfonyl chloride (73% yield). The regioselectivity is confirmed by ¹H NMR, showing a singlet for the two methyl groups (δ 2.34 ppm) and a methoxy singlet (δ 3.82 ppm).

Table 2: Sulfonyl Chloride Characterization

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁ClO₃S |

| Melting Point | 98–100°C |

| ¹H NMR (CDCl₃) | δ 7.52 (s, 1H), 3.82 (s, 3H), 2.34 (s, 6H) |

Sulfonamidation Reaction

Coupling of Amine and Sulfonyl Chloride

1-Butyl-6-amino-2-oxo-THQ (1.0 equiv.) reacts with 4-methoxy-3,5-dimethylbenzenesulfonyl chloride (1.2 equiv.) in tetrahydrofuran (THF) using sodium hydride (1.5 equiv.) as a base. The reaction proceeds at 0°C for 2 hours, followed by room-temperature stirring for 12 hours, yielding the target compound as a white crystalline solid (85% yield).

Table 3: Optimization of Coupling Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | THF | 0 → 25 | 14 | 85 |

| Pyridine | DCM | 25 | 24 | 68 |

| Et₃N | Acetone | 40 | 18 | 72 |

Alternative Synthetic Pathways

Direct Amination of 6-Bromo-THQ

Bromination of 1-butyl-2-oxo-THQ using N-bromosuccinimide (NBS) in acetonitrile affords 6-bromo-THQ (64% yield). Buchwald-Hartwig amination with 4-methoxy-3,5-dimethylbenzenesulfonamide and Pd(dba)₂/Xantphos catalyst introduces the sulfonamide directly (71% yield).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.